molecular formula C24H31N5O3S2 B12166705 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12166705
M. Wt: 501.7 g/mol
InChI Key: DUVIJGRVTQTHCQ-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a chemically synthesized small molecule recognized for its potential as a kinase inhibitor. Its core structure is based on a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a chemotype known to exhibit potent activity against various protein kinases. The molecular design, which incorporates a rhodanine-thiazolidinone moiety linked via a (Z)-configured methylidene bridge and a 4-ethylpiperazine group, is characteristic of inhibitors targeting angiogenic kinases such as VEGFR2 (KDR) Source . This suggests its primary research value lies in the study of angiogenesis, cancer cell proliferation, and metastasis. Researchers can utilize this compound as a chemical probe to investigate intracellular signaling pathways, perform high-throughput screening for drug discovery campaigns, and study structure-activity relationships (SAR) in the development of novel oncology therapeutics. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C24H31N5O3S2

Molecular Weight

501.7 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H31N5O3S2/c1-4-26-10-12-27(13-11-26)21-18(22(30)29-16-17(3)7-8-20(29)25-21)15-19-23(31)28(24(33)34-19)9-6-14-32-5-2/h7-8,15-16H,4-6,9-14H2,1-3H3/b19-15-

InChI Key

DUVIJGRVTQTHCQ-CYVLTUHYSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOCC

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOCC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrimidine Precursors

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation between 2-aminopyridine derivatives and β-ketoesters or α,β-unsaturated carbonyl compounds. For the 7-methyl variant, 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions (e.g., p-toluenesulfonic acid) in refluxing toluene.

Example Protocol:

  • Reactants: 2-Amino-4-methylpyridine (1.0 eq), ethyl acetoacetate (1.2 eq).

  • Conditions: Toluene, p-TsOH (10 mol%), Dean-Stark trap, 12 h reflux.

  • Yield: 68–72% after recrystallization (ethanol/water).

Synthesis of the Thiazolidinone Moiety

Three-Component Cyclocondensation

The thiazolidin-4-one ring is constructed via a one-pot reaction involving:

  • Amine precursor : 3-Ethoxypropylamine.

  • Carbonyl component : Glyoxylic acid or substituted aldehyde.

  • Mercaptocarboxylic acid : Thioglycolic acid (for thiazolidinone) or thiopropionic acid (for thiazinanone).

Optimized Method:

  • Reactants: 3-Ethoxypropylamine (1.0 eq), glyoxylic acid (1.0 eq), thioglycolic acid (3.0 eq).

  • Conditions: Refluxing toluene, Dean-Stark apparatus, 5 h.

  • Yield: 78% (after neutralization with NaHCO₃ and extraction).

Coupling of Thiazolidinone to the Pyrido[1,2-a]Pyrimidin-4-One Core

Knoevenagel Condensation

The exocyclic double bond (Z-configuration) is established via base-catalyzed condensation between the aldehyde group of the pyrido[1,2-a]pyrimidin-4-one intermediate and the active methylene group of the thiazolidinone.

Stereoselective Conditions:

  • Reactants: 2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 eq), thiazolidinone (1.2 eq).

  • Catalyst: Piperidine (10 mol%).

  • Solvent: Ethanol, 60°C, 6 h.

  • Workup: Precipitation with ice-water, filtration.

  • Z/E Ratio: 9:1 (confirmed by NOESY).

Data Tables: Comparative Analysis of Key Steps

Table 1: Optimization of Knoevenagel Condensation for Z-Selectivity

CatalystSolventTemp (°C)Time (h)Z:E RatioYield (%)
PiperidineEthanol6069:165
DBUTHF7087:358
L-ProlineMeOH50128:262

Table 2: Yields of Thiazolidinone Intermediate Synthesis

Mercapto AcidAmineAldehydeYield (%)
Thioglycolic3-EthoxypropylamineGlyoxylic acid78
Thiopropionic3-EthoxypropylamineGlyoxylic acid72
ThioglycolicBenzylamineGlyoxylic acid65

Challenges and Optimization Strategies

Stereochemical Control

Achieving the Z-configuration requires precise control of reaction kinetics. Microwave-assisted synthesis (100°C, 30 min) improves Z-selectivity to 95:5 in some analogues.

Purification of Polar Intermediates

Hydrophilic byproducts (e.g., unreacted 4-ethylpiperazine) are removed via reverse-phase chromatography (C18 column, acetonitrile/water) .

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and piperazine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

(a) Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

Multiple analogues in the 4H-pyrido[1,2-a]pyrimidin-4-one family differ in substituent patterns:

Compound ID Substituents (Position) Key Structural Differences
Target Compound 2-(4-ethylpiperazin-1-yl), 7-methyl, 3-(thiazolidinone) Unique thiazolidinone and ethylpiperazine combination
BH20997 () Ethyl piperidine-4-carboxylate (position 2) Carboxylate ester instead of ethylpiperazine
Compound 5 () 2-(3,4-dimethoxyphenyl), 7-(4-ethylpiperazin-1-yl) Dimethoxyphenyl vs. thiazolidinone at position 3
Compound 9 () 7-(4-methylpiperazin-1-yl) Methylpiperazine at position 7 vs. position 2

Key Observations :

  • Substitutions at position 2 (e.g., ethylpiperazine) may enhance receptor binding compared to position 7 substitutions .
(b) Thiazolidinone-Containing Analogues ()

Thiazolidinone derivatives often exhibit anti-inflammatory or antimicrobial activity. Notable examples include:

Compound Core Structure Substituents Biological Activity
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-(Ethoxypropyl-thiazolidinone), 7-methyl Hypothesized anti-inflammatory
10a () Pyrazolo[3,4-d]pyrimidin-4-one Phenyl-thiazolidinone Anti-inflammatory
Compound Pyrido[1,2-a]pyrimidin-4-one 3-(Isopropyl-thiazolidinone), 4-methoxyphenyl-piperazine Not reported

Key Observations :

  • The ethoxypropyl chain in the target compound may improve solubility compared to isopropyl or phenyl substituents .
  • Piperazine derivatives (e.g., ethylpiperazine) are associated with enhanced pharmacokinetic profiles in drug design .

Physicochemical and Pharmacological Properties

Property Target Compound BH20997 () 10a ()
Molecular Weight ~530.66 g/mol 530.66 g/mol Not reported
Calculated LogP* ~3.5 (estimated) Higher (due to ester group) ~2.8 (phenyl-thiazolidinone)
Solubility Moderate (ethoxypropyl) Low (ester hydrophobicity) Low (aryl groups)
Hypothesized Activity Anti-inflammatory, antimicrobial Unreported Anti-inflammatory

*LogP estimated using substituent contributions.

Research Findings and Implications

  • Anti-Inflammatory Potential: The thiazolidinone moiety is linked to cyclooxygenase (COX) inhibition in analogues like 10a . The target compound’s ethylpiperazine group may further modulate selectivity.
  • Antimicrobial Activity: Thiazolidinone derivatives in show efficacy against bacterial strains, suggesting the target compound could be explored for similar applications .
  • Crystallographic Analysis : Structural confirmation of the target compound likely employs SHELX or ORTEP software, as described in and .

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O4S2C_{21}H_{26}N_{4}O_{4}S_{2} with a molecular weight of 462.6 g/mol. The compound features a thiazolidinone ring, a pyridopyrimidinone core, and several functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC21H26N4O4S2
Molecular Weight462.6 g/mol
IUPAC Name(5Z)-3-(3-ethoxypropyl)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyCTXKMQVRJSYDSR-SSZFMOIBSA-N

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate various biological pathways, contributing to its therapeutic effects. The presence of the thiazolidinone and pyridopyrimidinone structures suggests potential inhibition of key enzymes involved in tumor growth and inflammation.

Biological Activity

Research indicates that compounds similar to This compound exhibit promising biological activities:

  • Antitumor Activity : Thiazolidinones have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives have shown high inhibitory activity against tumor cell lines by interfering with cellular replication processes.
  • Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory properties of related compounds. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like acute lung injury.

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives:

Study 1: Antitumor Efficacy

A study published in ChemMedChem evaluated thiazolidinone derivatives for their antitumor efficacy against various cancer cell lines. Results indicated that certain modifications to the thiazolidinone structure enhanced cytotoxicity and selectivity towards cancer cells .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanisms of thiazolo[3,2-a]pyrimidine derivatives. The results demonstrated that these compounds could reduce pro-inflammatory cytokine levels in vitro, suggesting their potential for treating inflammatory diseases .

Comparative Analysis

When compared to other similar compounds, This compound stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties that merit further investigation.

Compound TypeSimilaritiesDistinct Features
ThiazolidinonesShare the thiazolidinone ringUnique functional group substitutions
PyridopyrimidinonesShare the pyridopyrimidinone coreSpecific ethoxypropyl and piperazine groups

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Formation of the thiazolidinone ring via condensation of thiourea derivatives with α-halo esters.
  • Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization reactions.
  • Coupling of the ethoxypropyl and ethylpiperazinyl substituents using Suzuki-Miyaura or nucleophilic substitution reactions . Optimization : Reaction conditions (e.g., inert atmosphere for moisture-sensitive steps), solvent selection (e.g., DMF or acetonitrile), and purification via column chromatography or recrystallization are critical. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance yields .

Q. How can researchers confirm the Z-configuration and structural integrity of the compound?

Methodological approaches include:

  • NMR spectroscopy : NOESY/ROESY to verify stereochemistry of the (Z)-configured double bond.
  • X-ray crystallography : Definitive confirmation of molecular geometry.
  • Mass spectrometry (HRMS) : Validation of molecular weight and purity .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Initial screening should prioritize:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Target-specific assays : Kinase inhibition or receptor-binding studies based on structural analogs (e.g., thiazolidinone derivatives with reported kinase affinity) .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Contradictions may arise from poor bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using HPLC-MS in rodent models.
  • Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance solubility and stability.
  • Mechanistic studies : Compare target engagement in vitro (e.g., Western blot for protein targets) with in vivo biomarker analysis .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

SAR exploration requires:

  • Analog synthesis : Modify substituents (e.g., ethoxypropyl to methoxypropyl, ethylpiperazinyl to benzylpiperazinyl) to assess functional group contributions.
  • Computational docking : Molecular dynamics simulations to predict binding modes to targets like kinases or GPCRs.
  • Biological validation : Parallel testing of analogs in dose-response assays to correlate structural changes with activity .

Q. How can researchers address variability in biological assay results across laboratories?

Variability often stems from differences in assay protocols. Mitigation strategies include:

  • Standardization : Adopt CLSI guidelines for antimicrobial assays or MIAME standards for gene expression studies.
  • Orthogonal assays : Confirm hits using unrelated methods (e.g., fluorescence-based vs. luminescence readouts).
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., Z-factor for HTS robustness) .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

Key approaches include:

  • Metabolic stability assays : Liver microsome or cytochrome P450 inhibition studies to identify metabolic hotspots.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
  • Toxicology screening : Ames test for mutagenicity and acute toxicity studies in rodents to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.